2-Pentylpiperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

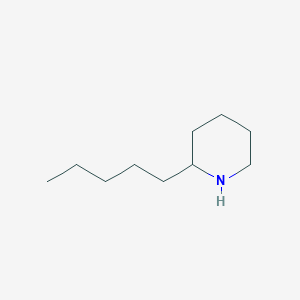

2-Pentylpiperidine is an organic compound belonging to the class of piperidines, which are six-membered heterocyclic amines containing one nitrogen atom. This compound is characterized by a piperidine ring substituted with a pentyl group at the second position. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Pentylpiperidine can be synthesized through several methods. One common approach involves the alkylation of piperidine with pentyl halides under basic conditions. Another method includes the hydrodenitrogenation of pyridine derivatives in the presence of catalysts like sulfided nickel-molybdenum on alumina (NiMo/γ-Al₂O₃) .

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation reactions using piperidine and pentyl halides. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Análisis De Reacciones Químicas

Types of Reactions

2-Pentylpiperidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-oxide derivatives.

Reduction: Reduction reactions can convert it to secondary or tertiary amines.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Alkyl halides and acyl halides are typical reagents for substitution reactions.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Alkylated or acylated piperidine derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

2-Pentylpiperidine has been identified as a potential therapeutic agent due to its structural similarities to other piperidine derivatives that exhibit biological activity.

- Angiotensin-Converting Enzyme Inhibition : Research indicates that piperidine derivatives can inhibit angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure. This inhibition can lead to hypotensive effects, making compounds like this compound candidates for treating hypertension and related cardiovascular diseases .

- Neuropharmacological Studies : The compound has been studied for its neuroprotective properties. In models of amyotrophic lateral sclerosis (ALS), compounds structurally related to this compound have shown promise in stabilizing neuromuscular transmission, suggesting that similar piperidine derivatives could be explored for therapeutic use in neurodegenerative conditions .

Synthetic Applications

This compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it useful for developing more complex molecules.

- Synthesis of Piperidine Derivatives : The compound can be utilized in the synthesis of other piperidine derivatives through cyclization reactions. Recent advancements in synthetic methodologies have highlighted its utility in forming diverse piperidine structures, which are critical for drug development .

- Photochemical Reactions : Innovative synthetic approaches using photochemical methods have been developed to create bicyclic piperidinones from dienes. These reactions can yield compounds that are further transformed into piperidines, showcasing the versatility of this compound as a precursor .

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of this compound:

- ACE Inhibition Study : A patent describes the synthesis of novel piperidine compounds, including this compound, demonstrating significant ACE inhibitory activity. This finding supports further investigation into its use as a therapeutic agent for hypertension .

- Neuroprotection in ALS Models : Research involving genetic models of ALS revealed that neuroleptics, including those derived from piperidine structures, could restore motility and stabilize neuromuscular transmission. This suggests that this compound may play a role in developing treatments for ALS .

- Synthetic Methodologies : Recent advancements highlight the use of this compound in synthesizing complex molecules through innovative chemical reactions. These methodologies enhance the compound's relevance in pharmaceutical chemistry and drug design .

Mecanismo De Acción

The mechanism of action of 2-Pentylpiperidine involves its interaction with various molecular targets. As a piperidine derivative, it can modulate neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA) and glutamate. It may also interact with ion channels and receptors, influencing neuronal excitability and synaptic transmission .

Comparación Con Compuestos Similares

Similar Compounds

Piperidine: The parent compound, which lacks the pentyl substitution.

2-Methylpiperidine: A similar compound with a methyl group instead of a pentyl group.

2-Ethylpiperidine: Another analog with an ethyl group.

Uniqueness

2-Pentylpiperidine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The pentyl group increases its lipophilicity, potentially enhancing its ability to cross biological membranes and interact with lipid-rich environments.

Actividad Biológica

2-Pentylpiperidine is a compound that has garnered attention for its diverse biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its piperidine ring structure with a pentyl substituent. This configuration influences its interaction with biological targets, contributing to its pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. Research indicates that it may modulate the activity of neurotransmitter receptors, which can lead to significant physiological effects:

- Receptor Interaction : this compound has been shown to act on histamine H3 and sigma-1 receptors, which are involved in nociceptive and neuropathic pain pathways. The piperidine moiety facilitates essential interactions within the receptor binding sites, enhancing its biological efficacy .

- Antinociceptive Activity : A notable case study demonstrated that this compound exhibits strong peripheral and central antinociceptive properties. This was evidenced through experiments using animal models, where the compound effectively reduced pain responses .

Biological Activities

The biological activities of this compound can be summarized as follows:

- Antinociceptive Effects : Studies have shown that this compound significantly reduces pain sensitivity in various models, suggesting potential use in pain management therapies.

- Neuroprotective Effects : Preliminary research indicates that this compound may offer neuroprotective benefits, possibly through modulation of neuroinflammatory pathways.

- Inhibitory Actions : The compound has been evaluated for its inhibitory effects on specific enzymes, such as β-galactosidase. In vitro studies demonstrated that certain derivatives of piperidines, including those with pentyl substitutions, exhibit selective inhibition, which could have therapeutic implications for conditions like GM1 gangliosidosis .

Case Studies and Research Findings

Several studies highlight the significance of this compound in various biological contexts:

- Pain Management : A study involving animal models indicated that administration of this compound resulted in a significant decrease in pain behaviors compared to controls. This suggests its potential as an analgesic agent .

- Enzyme Inhibition : Research on derivatives of this compound revealed their ability to selectively inhibit β-galactosidase activity, with some compounds showing over 90% inhibition at certain concentrations. This property could be leveraged for therapeutic applications targeting lysosomal storage disorders .

- Neuroprotective Studies : Investigations into the neuroprotective effects of this compound have shown promise in reducing neuroinflammation and protecting neuronal cells from oxidative stress .

Comparative Biological Activity

To better understand the unique properties of this compound, a comparison with related compounds can be insightful:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antinociceptive | Modulation of H3 and σ1 receptors |

| (S)-N-(2,6-dimethylphenyl)-1-pentylpiperidine | β-Galactosidase inhibition | Selective enzyme inhibition |

| Other Piperidine Derivatives | Varies (e.g., analgesic) | Depends on specific structural modifications |

Propiedades

IUPAC Name |

2-pentylpiperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-2-3-4-7-10-8-5-6-9-11-10/h10-11H,2-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBIBRQBCQFXEDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.